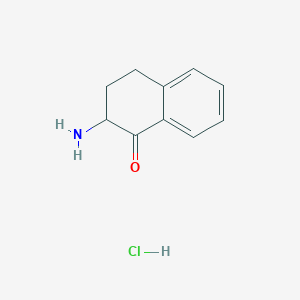

2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride

Übersicht

Beschreibung

2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride, also known as 2-AMINO-1,2,3,4-TETRAHYDRO-NAPHTHALEN-1-OL HYDROCHLORIDE, is a chemical compound with the molecular formula C10H14ClNO . It is also known as 1,2,3,4-tetrahydronaphthalen-2-amine .

Synthesis Analysis

The synthesis of this compound starts from the corresponding 1-tetralones . The introduction of the nitrogen atom at the C(2) position of the starting tetralones is carried out through nitrosation followed by reduction of the intermediate hydroxyimino tetralone and (or) Neber rearrangement of the tosyloxy derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of a tetralin group combined with an amine . The molecular weight of this compound is 199.68 .Chemical Reactions Analysis

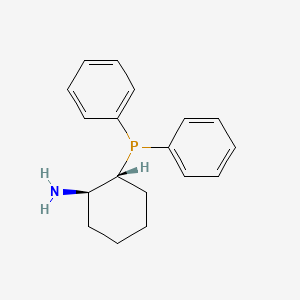

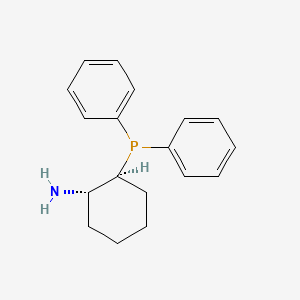

The compound has been used in the preparation of new chiral phosphine-aminophosphine ligands . It is also an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids .Physical And Chemical Properties Analysis

The compound has a molecular weight of 199.68 and a molecular formula of C10H14ClNO . It is stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen

Chiral Auxiliary in Asymmetric Synthesis

(1S,2S)-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene, derived from naphthalene and related to 2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride, has been utilized as a chiral auxiliary in asymmetric Reformatsky reactions. This approach enables the synthesis of complex molecules with high enantioselectivity, crucial for the development of pharmaceuticals and fine chemicals (Orsini et al., 2005).

Kinetic Resolution of Cyclic α-Quaternary α-Amino Esters

The compound has been involved in the kinetic resolution of cyclic quaternary α-amino esters, facilitated by the enzyme Candida antarctica lipase B. This process enables the separation of enantiomers from racemic mixtures, essential for the production of enantiomerically pure compounds for research and drug development (Li, Rantapaju, & Kanerva, 2011).

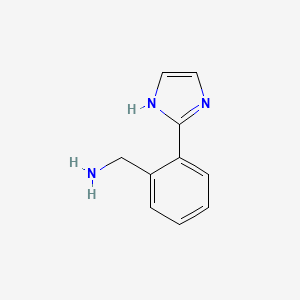

Precursor for Serotonin Receptor Agonists

The compound serves as a precursor in the synthesis of 5-hydroxytryptamine receptor agonists, such as 8-OH-DPAT. This application demonstrates its role in developing compounds that can modulate neurotransmitter systems, offering potential therapeutic strategies for psychiatric and neurological disorders (Orsini et al., 2002).

Synthesis of Dopaminergic Drugs

A racemic version of the compound, known as 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol (5,6-ADTN), was synthesized from 5,6-dimethoxynaphthalene-2-carboxylic acid. This process showcases the compound's relevance in generating dopaminergic drugs, potentially useful in treating Parkinson's disease and other dopaminergic pathologies (Göksu, SeÇen, & Sütbeyaz, 2006).

Enantiopure vic-Amino Alcohols and vic-Diamines Synthesis

The compound has been used to synthesize enantiopure vic-amino alcohols and vic-diamines, highlighting its utility in creating compounds with specific stereochemical configurations. Such compounds are of significant interest in medicinal chemistry for their potential biological activities (Orsini, Sello, & Bestetti, 2001).

Wirkmechanismus

Target of Action

The primary target of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride is Phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the biosynthesis of the catecholamines dopamine, norepinephrine, and epinephrine.

Mode of Action

The compound interacts with its target by inhibiting the reuptake of serotonin and norepinephrine, and likely induces their release as well . This interaction results in an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to various physiological effects.

Biochemical Pathways

The affected biochemical pathways primarily involve the synthesis and degradation of catecholamines. By inhibiting the reuptake of serotonin and norepinephrine, the compound prolongs the action of these neurotransmitters, thereby enhancing their effects on post-synaptic neurons .

Pharmacokinetics

The compound is soluble in water and organic solvents , which suggests it may have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its impact on neurotransmitter levels. By increasing the concentration of serotonin and norepinephrine in the synaptic cleft, the compound can influence a variety of physiological processes, including mood regulation, attention, and the body’s response to stress .

Safety and Hazards

The compound is labeled with the GHS07 safety symbol, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-4,9H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZWHUHXZRJJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=O)C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499842 | |

| Record name | 2-Amino-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6298-95-9 | |

| Record name | 6298-95-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-](/img/structure/B1338462.png)

![2-(Furan-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1338471.png)

![6-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B1338475.png)

![5-Nitrobenzo[b]thiophene](/img/structure/B1338478.png)